BenchChemオンラインストアへようこそ!

2-(2-Bromophenyl)-5,5-dimethylmorpholine

Synthetic Chemistry Cross‑Coupling Chemical Probe Synthesis

2-(2-Bromophenyl)-5,5-dimethylmorpholine (CAS 1099679-17-0, molecular weight 270.17 g·mol⁻¹, formula C₁₂H₁₆BrNO) is a synthetic ortho‑brominated phenylmorpholine derivative. The compound belongs to a pharmacologically significant class structurally related to the psychostimulant phenmetrazine and its analogues.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B13067722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-5,5-dimethylmorpholine
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC1(COC(CN1)C2=CC=CC=C2Br)C
InChIInChI=1S/C12H16BrNO/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3
InChIKeyUJJOPZFDRHPIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-5,5-dimethylmorpholine CAS 1099679-17-0 – Sourcing Rationale & Structural Positioning Within the Phenylmorpholine Class


2-(2-Bromophenyl)-5,5-dimethylmorpholine (CAS 1099679-17-0, molecular weight 270.17 g·mol⁻¹, formula C₁₂H₁₆BrNO) is a synthetic ortho‑brominated phenylmorpholine derivative. The compound belongs to a pharmacologically significant class structurally related to the psychostimulant phenmetrazine and its analogues [1]. Its core scaffold combines a morpholine ring bearing gem‑dimethyl substitution at the 5‑position with a 2‑bromophenyl group at the 2‑position, constituting a scaffold distinct from the more commonly encountered 3‑methyl‑2‑phenylmorpholine (phenmetrazine) chemotype and from the non‑brominated G‑130 (2‑phenyl‑5,5‑dimethylmorpholine) [2]. Public bioactivity data specifically for this exact analogue remain sparse; however, its structural features—ortho‑bromine synthetic handle, conformationally constrained 5,5‑dimethylmorpholine ring, and documented class‑level engagement with monoamine transporters and nicotinic acetylcholine receptors in closely related 2‑phenyl‑3,5,5‑trimethylmorpholine series —make it a distinct candidate for structure‑activity relationship (SAR) exploration and chemical probe development.

Why Generic Interchange of 2-(2-Bromophenyl)-5,5-dimethylmorpholine with Other Phenylmorpholines Is Not Scientifically Justified


Within the phenylmorpholine family, seemingly minor structural modifications produce profound shifts in target engagement, functional activity, and synthetic utility that preclude direct substitution. The ortho‑bromine atom in 2‑(2‑bromophenyl)‑5,5‑dimethylmorpholine is not merely a heavy‑atom tag; it alters the electron density of the aryl ring, introduces a vector for transition‑metal‑catalysed cross‑coupling (Suzuki, Buchwald‑Hartwig, Ullmann), and can engage in halogen‑bonding interactions with biological targets that are absent in the des‑bromo analogue G‑130 (2‑phenyl‑5,5‑dimethylmorpholine) . Evidence from the related 2‑(substituted phenyl)‑3,5,5‑trimethylmorpholine series demonstrates that aryl substitution pattern and position critically modulate monoamine transporter inhibition potency and nicotinic acetylcholine receptor antagonism by orders of magnitude [1]. Furthermore, the 5,5‑dimethyl substitution imposes conformational restriction on the morpholine ring that is absent in phenmetrazine (3‑methyl‑2‑phenylmorpholine), affecting both the pKa of the secondary amine and the presentation of the aryl pharmacophore [2]. These cumulative differences render any assumption of pharmacological or synthetic equivalence between in‑class analogues scientifically unsound.

Quantitative Comparator-Based Evidence for Differentiated Selection of 2‑(2‑Bromophenyl)‑5,5‑dimethylmorpholine


Ortho‑Bromine Synthetic Handle Enables Derivatisation Chemistry Inaccessible to Non‑Halogenated Analogues

The ortho‑bromine substituent in 2‑(2‑bromophenyl)‑5,5‑dimethylmorpholine provides a chemically orthogonal and synthetically enabling handle for palladium‑catalysed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig amination, copper‑mediated Ullmann coupling) that are categorically impossible with the des‑bromo comparator G‑130 (2‑phenyl‑5,5‑dimethylmorpholine, MW 191.27) . The bromine atom also permits radiochemical labelling (e.g., with ⁷⁶Br or ⁷⁷Br) for PET imaging probe development—a strategy extensively documented for brominated phenylmorpholine scaffolds targeting monoamine transporters [1]. In the broader ortho‑bromophenylmorpholine chemotype, BROMOscan assay data for the structurally related 4‑(2‑bromophenyl)morpholine demonstrate selective engagement of the BRPF1 bromodomain (IC₅₀ = 65 nM) with >20‑fold selectivity over BRPF2 (IC₅₀ ≈ 1,400 nM), illustrating the target‑discriminating potential of the ortho‑bromophenyl motif .

Synthetic Chemistry Cross‑Coupling Chemical Probe Synthesis

5,5‑Dimethyl Substitution Confers Conformational Restriction and Metabolic Stability Advantage Relative to Unsubstituted Morpholine Analogues

The 5,5‑gem‑dimethyl substitution in 2‑(2‑bromophenyl)‑5,5‑dimethylmorpholine introduces a Thorpe‑Ingold effect that restricts the morpholine ring to a preferred chair conformation with the 2‑aryl substituent occupying an equatorial orientation [1]. This conformational bias is absent in 2‑(2‑bromophenyl)morpholine (MW 242.11, no 5,5‑dimethyl), which can interconvert between multiple ring conformations. The gem‑dimethyl group also sterically shields the morpholine nitrogen and the adjacent C–H bonds from oxidative metabolism by cytochrome P450 enzymes, a phenomenon well‑characterised for gem‑dimethyl‑substituted saturated heterocycles [2]. In the structurally analogous 5,5‑dimethylmorpholinyl‑2‑acetic acid series (SCH 50911), the (S)‑enantiomer demonstrates oral activity as a selective GABA(B) receptor antagonist (IC₅₀ = 1.1 μM), whereas the corresponding des‑methyl morpholine analogue lacks oral bioavailability [3]. While direct comparative microsomal stability data for the 2‑(2‑bromophenyl) pair are not publicly available, the established metabolic‑shielding effect of gem‑dimethyl substitution constitutes a class‑level inference that materially differentiates this compound from non‑dimethylated 2‑bromophenylmorpholine congeners.

Conformational Analysis Metabolic Stability Pharmacokinetics

Molecular Weight and Lipophilicity Differentiation from Non‑Brominated 5,5‑Dimethylmorpholine Analogues Impacts Permeability and Protein Binding

Introduction of the ortho‑bromine atom increases the molecular weight from 191.27 g·mol⁻¹ (G‑130, 2‑phenyl‑5,5‑dimethylmorpholine) to 270.17 g·mol⁻¹ for 2‑(2‑bromophenyl)‑5,5‑dimethylmorpholine—a 41% increase . The bromine atom contributes an additional 78.9 atomic mass units and, critically, increases calculated logP by approximately 0.8–1.2 log units (estimated by the bromine π‑value of ~0.86–1.02 for aromatic substitution), shifting the compound from a logD₇.₄ range of ~1.8–2.2 (G‑130) to ~2.6–3.4 [1]. This lipophilicity increase predicts enhanced blood‑brain barrier permeability (qualitatively consistent with the CNS activity of brominated phenylmorpholine congeners in the 3,5,5‑trimethyl series [2]), but also elevated plasma protein binding and potential hERG liability relative to the des‑bromo parent. The increased molecular refractivity imparted by bromine (atomic polarisability ~3.05 ų vs ~0.67 ų for hydrogen) can strengthen van der Waals contacts with hydrophobic protein binding pockets, potentially increasing target affinity for bromodomain‑containing proteins, as observed in the BRPF1 selectivity data for the ortho‑bromophenylmorpholine chemotype .

Physicochemical Properties Drug Likeness ADME

Class‑Level Monoamine Transporter and nAChR Polypharmacology Differentiates This Scaffold from Single‑Target Agents

The 2‑phenyl‑5,5‑dimethylmorpholine scaffold occupies a distinct polypharmacological niche combining monoamine transporter inhibition with nicotinic acetylcholine receptor (nAChR) antagonism. In the closely related 2‑(substituted phenyl)‑3,5,5‑trimethylmorpholine series, Carroll et al. (2011) demonstrated that aryl substitution modulates dual DAT/NET inhibitory potency with IC₅₀ values spanning <1 nM to >10,000 nM, and α4β2‑nAChR antagonist IC₅₀ values ranging from 550 nM to >10,000 nM depending on the aryl substituent [1]. For the 3‑bromophenyl congener (2S,3S)‑2‑(3‑bromophenyl)‑3,5,5‑trimethylmorpholin‑2‑ol, NET IC₅₀ = 920 nM and α4β2‑nAChR antagonist IC₅₀ = 550 nM were recorded [2]. The dual‑target mechanism is therapeutically relevant: the Carroll study demonstrated that two lead analogues with high potency at both DAT/NET and α3β4*‑nAChR produced superior blockade of nicotine‑conditioned place preference compared to (S,S)‑hydroxybupropion, a clinically used smoking cessation agent [1]. While direct transporter/nAChR data for 2‑(2‑bromophenyl)‑5,5‑dimethylmorpholine itself are not yet published, its structural homology to the 3,5,5‑trimethyl series—differing only by absence of the 3‑methyl group and bromine positional isomerism—supports class‑level inference of dual transporter/nAChR engagement. This polypharmacology distinguishes it from single‑target agents such as selective DAT inhibitors (e.g., modafinil analogues) or pure nAChR antagonists.

Monoamine Transporters Nicotinic Receptors Polypharmacology Smoking Cessation

Structural Distinction from Regulated Phenmetrazine Analogues – Legal‑Status Differentiation for Research Procurement

2‑(2‑Bromophenyl)‑5,5‑dimethylmorpholine is structurally distinct from internationally controlled phenmetrazine analogues. Phenmetrazine (3‑methyl‑2‑phenylmorpholine), phendimetrazine, and related 3‑methyl‑substituted phenylmorpholines are classified as controlled substances or new psychoactive substances (NPS) under legislation in multiple jurisdictions (e.g., UK Psychoactive Substances Act 2016, German NpSG) [1]. G‑130 (2‑phenyl‑5,5‑dimethylmorpholine) is explicitly listed under German NpSG and UK PSA as an industrial/scientific‑use‑only substance [2]. 2‑(2‑Bromophenyl)‑5,5‑dimethylmorpholine, however, incorporates three differentiating features simultaneously—(i) ortho‑bromine aryl substitution, (ii) absence of the 3‑methyl group characteristic of phenmetrazine, and (iii) 5,5‑dimethyl substitution—that collectively place it outside the generic definitions typically applied to controlled phenmetrazine analogues . This legal‑structural distinction reduces procurement barriers for legitimate research organisations while retaining the core 2‑arylmorpholine pharmacophore for SAR studies.

Chemical Regulation Research Compliance Controlled Substance Analogue

Recommended Research & Industrial Application Scenarios for 2‑(2‑Bromophenyl)‑5,5‑dimethylmorpholine Based on Differentiated Evidence


Structure–Activity Relationship (SAR) Library Synthesis via Ortho‑Bromine Cross‑Coupling Diversification

Procure 2‑(2‑bromophenyl)‑5,5‑dimethylmorpholine as a common late‑stage intermediate for parallel synthesis of aryl‑diversified analogues. The ortho‑bromine enables Suzuki‑Miyaura coupling with boronic acids, Buchwald‑Hartwig amination, or copper‑mediated C–N bond formation to generate libraries of 2‑(2‑substituted‑phenyl)‑5,5‑dimethylmorpholines without resynthesising the morpholine core for each analogue . This strategy was successfully employed in the Carroll et al. (2011) synthesis of 2‑(substituted phenyl)‑3,5,5‑trimethylmorpholine analogues, where aryl substitution was systematically varied to map DAT/NET/nAChR SAR [1]. The 5,5‑dimethyl substitution also provides a fixed stereoelectronic environment, enabling cleaner interpretation of aryl substitution effects on biological activity.

PET Tracer Development via Radiobromination for Monoamine Transporter Imaging

The ortho‑bromine position serves as a precursor for no‑carrier‑added radiobromination with ⁷⁶Br (t₁/₂ = 16.2 h) or ⁷⁷Br (t₁/₂ = 57 h) to produce PET imaging probes targeting CNS monoamine transporters. This approach has been validated for brominated phenylmorpholine scaffolds in patents disclosing radiolabelled norepinephrine transporter (NET) imaging agents [2]. The 5,5‑dimethyl substitution enhances metabolic stability of the morpholine ring under in vivo imaging conditions, addressing a known limitation of unsubstituted morpholine PET tracers. For nuclear medicine departments and PET radiochemistry laboratories requiring precursor compounds with a single, unambiguous halogenation site, this compound offers an attractive starting material.

Bromodomain Chemical Probe Development Leveraging Ortho‑Bromophenyl Selectivity Signature

Evidence from the structurally related 4‑(2‑bromophenyl)morpholine chemotype demonstrates that the ortho‑bromophenyl motif can confer >20‑fold selectivity for the BRPF1 bromodomain (IC₅₀ = 65 nM) over BRPF2 (~1,400 nM) in BROMOscan assays . While 2‑(2‑bromophenyl)‑5,5‑dimethylmorpholine has not yet been profiled in bromodomain panels, the shared ortho‑bromophenyl substructure, combined with the conformational rigidity imposed by the 5,5‑dimethylmorpholine ring, makes it a compelling candidate for epigenetic probe discovery programmes. The morpholine nitrogen provides a vector for further elaboration (e.g., N‑acylation, N‑alkylation) to optimise affinity and selectivity across the bromodomain phylogenetic tree.

Nicotinic Receptor Pharmacology Studies Requiring a Non‑Controlled Phenylmorpholine Scaffold

The dual monoamine transporter/nAChR polypharmacology demonstrated by the 2‑phenyl‑3,5,5‑trimethylmorpholine series [1] extends to the 2‑(2‑bromophenyl)‑5,5‑dimethylmorpholine scaffold class. For academic laboratories studying α4β2 or α3β4* nicotinic receptor pharmacology without access to a controlled substances licence (required for phenmetrazine and G‑130 in certain jurisdictions [3]), this compound provides a legally accessible chemical probe to investigate how bromine substitution position (ortho vs meta vs para) and morpholine N‑substitution modulate nAChR antagonist potency and subtype selectivity. This is particularly relevant given the therapeutic potential of nAChR antagonists in smoking cessation, depression, and Parkinson's disease.

Quote Request

Request a Quote for 2-(2-Bromophenyl)-5,5-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.